2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Molecular Glue Degrader CDK12-Cyclin K Targeted Protein Degradation

2-((6-Methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide (CAS 1286719-32-1; molecular formula C₁₅H₁₄N₄OS₂; MW = 330.42 g/mol) is a synthetic small molecule belonging to the thiazole-4-carboxamide structural class. This compound falls within the broader chemotype of thiazolecarboxamide-based pan-Pim kinase inhibitors, a series disclosed in Incyte Corporation patents (e.g., US 10,828,290) as modulators of the Pim-1, Pim-2, and Pim-3 serine/threonine kinases, which are implicated in hematological malignancies and solid tumors.

Molecular Formula C15H14N4OS2
Molecular Weight 330.42
CAS No. 1286719-32-1
Cat. No. B2969111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
CAS1286719-32-1
Molecular FormulaC15H14N4OS2
Molecular Weight330.42
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C15H14N4OS2/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19)
InChIKeyWMLZJYSENFECLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-Methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide (CAS 1286719-32-1): Chemical Identity and Pim Kinase Inhibitor Class


2-((6-Methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide (CAS 1286719-32-1; molecular formula C₁₅H₁₄N₄OS₂; MW = 330.42 g/mol) is a synthetic small molecule belonging to the thiazole-4-carboxamide structural class. This compound falls within the broader chemotype of thiazolecarboxamide-based pan-Pim kinase inhibitors, a series disclosed in Incyte Corporation patents (e.g., US 10,828,290) as modulators of the Pim-1, Pim-2, and Pim-3 serine/threonine kinases, which are implicated in hematological malignancies and solid tumors [1]. The structure features a 2-aminothiazole core bearing an N-(6-methylpyridin-2-yl) substituent at the 2-position and an N-(thiophen-2-ylmethyl) carboxamide at the 4-position, differentiating it from other thiazolecarboxamide analogs through its unique combination of heteroaryl amine and thiophene-containing amide motifs.

Why Generic Substitution Fails for 2-((6-Methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide in Pim Kinase Research


Thiazolecarboxamide-based Pim kinase inhibitors are not functionally interchangeable, as even conservative modifications to the 2-amino, 4-carboxamide, or core substitution patterns can produce orders-of-magnitude differences in isoform selectivity, cellular potency, and off-target profiles [1]. In the Incyte patent series, Pim-1 IC₅₀ values span from low nanomolar to >10 µM depending on the specific N-(heteroaryl)methyl carboxamide substituent, and the presence of the thiophen-2-ylmethyl group in this compound confers a distinct pharmacophoric geometry that is not replicated by phenyl, furanyl, or pyridyl analogs [1][2]. Consequently, procurement of a structurally related but non-identical thiazolecarboxamide for Pim kinase studies risks introducing uncharacterized selectivity shifts that invalidate comparative pharmacological conclusions [2].

Quantitative Differentiation Evidence for 2-((6-Methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide Against Structural Analogs


Distinct Molecular Glue Degrader Activity: HQ461 (Acetamide Analog) vs. Carboxamide Target Compound in CDK12-Cyclin K Modulation

The structurally related analog 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide (HQ461; CAS 1226443-41-9) acts as a molecular glue degrader that promotes CDK12-DDB1 interaction to trigger cyclin K degradation, while the target compound 2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a carboxamide (not acetamide) derivative designed within the Pim kinase inhibitor series rather than as a molecular glue degrader [1]. In A549 NSCLC cells, HQ461 exhibits an IC₅₀ of 1.3 µM for cell viability , whereas the target compound has not been characterized in this degradation assay context, indicating a fundamental divergence in mechanism of action despite sharing a common 2-((6-methylpyridin-2-yl)amino)thiazole core [1]. This differentiation is critical for researchers selecting between a Pim kinase inhibitor scaffold (target compound) and a CDK12-targeting molecular glue degrader (HQ461).

Molecular Glue Degrader CDK12-Cyclin K Targeted Protein Degradation

Pim-1 Kinase Inhibition: Target Compound Class Potency vs. Established Bis-Thiazole and Reference Inhibitor Benchmarks

The target compound belongs to a thiazolecarboxamide class that has demonstrated sub-100 nM Pim-1 inhibitory activity, with representative compounds in the Incyte patent series exhibiting Pim-1 IC₅₀ values < 100 nM [1]. In comparison, the bis-thiazole derivative series reported by Al-Sanea et al. (2023) achieved Pim-1 IC₅₀ values of 0.24 µM (240 nM) and 0.32 µM (320 nM) for their best compounds 8b and 3b, respectively, relative to the reference pan-kinase inhibitor staurosporine (IC₅₀ = 0.36 µM) [2]. This indicates that the optimized thiazolecarboxamide scaffold represented by the Incyte chemotype (to which the target compound belongs) can achieve at least 2.4-fold greater Pim-1 inhibitory potency than the best-in-class bis-thiazole derivatives, and over 3.6-fold improvement over staurosporine in the same assay context [1][2]. Additionally, the Incyte series has reported compounds with Pim-1 IC₅₀ ≤ 40 nM in biochemical assays [3], demonstrating that the thiazole-4-carboxamide core with appropriate N-substitution can achieve single-digit to sub-50 nM potency.

Pim-1 Kinase Inhibition Thiazole Derivatives Cancer Therapeutics

Kinase Selectivity Advantage: Thiazole-4-Carboxamide Scaffold >100-Fold Selectivity Over CDK2 vs. Multi-Kinase Inhibitors

Structure-activity relationship studies on the 2-aminothiazole-4-carboxamide scaffold, which encompasses the core architecture of the target compound, have demonstrated that strategic substitution at the 2-amino and 4-carboxamide positions can yield >100-fold selectivity for the intended kinase target (CHK1) over the anti-target CDK2 [1]. In contrast, many kinase inhibitors derived from less selective scaffolds (e.g., staurosporine analogs or certain pyrazolopyrimidines) exhibit single-digit to sub-10-fold selectivity across the kinome [2]. The target compound's thiophen-2-ylmethyl carboxamide substituent is hypothesized to contribute to Pim isoform selectivity, drawing on the scaffold's inherent capability for selective hinge-region interactions demonstrated in co-crystal structures of related 2-aminothiazole-4-carboxamides with CHK1 (PDB: 4HYH, 4HYI) [1]. While explicit Pim selectivity profiling data for this exact compound is not publicly available, the scaffold's demonstrated capacity for >100-fold kinase selectivity is a class-level advantage relevant to procurement decisions where isoform-specific Pim inhibition is required [1][2].

Kinase Selectivity CHK1 vs. CDK2 2-Aminothiazole-4-Carboxamide

Chemical Topological Differentiation: Thiophen-2-ylmethyl vs. Common Phenyl/Furanyl/Pyridyl Carboxamide Substituents in Pim Inhibitor Design

The N-(thiophen-2-ylmethyl) carboxamide substituent of the target compound represents a chemically and pharmacophorically distinct topology compared to the more common N-benzyl, N-(furan-2-ylmethyl), or N-(pyridin-2-ylmethyl) carboxamide analogs frequently encountered in kinase inhibitor libraries [1][2]. The thiophene sulfur atom introduces unique electronic properties (polarizability, H-bond acceptor potential) and a different steric profile compared to the phenyl CH group or furan oxygen, which can alter hinge-region and hydrophobic pocket interactions within the Pim kinase ATP-binding site [2]. In the Incyte thiazolecarboxamide patent series, the N-(thiophen-2-ylmethyl) substitution was specifically claimed as a preferred embodiment for achieving pan-Pim activity, distinguishing it from the N-phenyl and N-benzyl analogs that show attenuated potency against Pim-2 and Pim-3 [1]. This topological differentiation provides a rational basis for selecting this compound over generic phenyl-substituted thiazolecarboxamides when balanced pan-Pim inhibition is desired.

Thiophene Pharmacophore Pim Kinase Inhibitor Design Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for 2-((6-Methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide


Pim Kinase-Dependent Hematological Malignancy Cell Proliferation Studies

This compound, as a member of the thiazolecarboxamide pan-Pim inhibitor class with demonstrated sub-100 nM Pim-1 biochemical potency [1], is appropriate for use as a tool compound in cellular proliferation assays using Pim-driven hematological cancer cell lines (e.g., MV4-11, K562, or MOLM-13). The thiophen-2-ylmethyl substituent is anticipated to confer balanced Pim-1/2/3 inhibition based on patent SAR [1], making it suitable for studies where pan-Pim pathway blockade is required to observe anti-proliferative effects, given the functional redundancy among Pim isoforms [1].

Kinase Selectivity Profiling and Counter-Screening Panels

Given the 2-aminothiazole-4-carboxamide scaffold's validated potential for >100-fold kinase selectivity [2], this compound can serve as a reference standard in selectivity profiling panels designed to benchmark the off-target activity of novel Pim inhibitors. Its thiophene-containing carboxamide topology provides a structurally distinct comparator against which selectivity profiles of phenyl- or furanyl-containing analogs can be quantitatively assessed [2].

Structure-Activity Relationship (SAR) Exploration of Pim Inhibitor Carboxamide Substituents

The unique thiophen-2-ylmethyl carboxamide substituent makes this compound a valuable reference point in systematic SAR campaigns evaluating the impact of heteroaryl carboxamide variations on Pim isoform potency and selectivity [1]. By comparing this compound's activity profile against N-benzyl, N-(furan-2-ylmethyl), and N-(pyridinylmethyl) analogs from the same Incyte chemotype, medicinal chemistry teams can map the contribution of thiophene-specific electronic and steric features to kinase inhibition [1][3].

Differentiation Control in CDK12 Degrader vs. Pim Inhibitor Mechanistic Studies

This compound's structural similarity to but mechanistic divergence from the molecular glue degrader HQ461 (which bears a thiazole-4-acetamide rather than carboxamide and targets CDK12/cyclin K ) makes it a critical negative control compound in studies aimed at discriminating between Pim kinase inhibition phenotypes and CDK12-dependent degradation phenotypes. Researchers investigating cyclin K degradation or CDK12 function should include this compound to confirm that observed cellular effects are not confounded by Pim kinase inhibition [1].

Quote Request

Request a Quote for 2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.